Diethylene glycol diacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Diethylene glycol diacrylate (DEGDA) is a versatile compound with a wide range of applications in scientific research due to its reactive nature. It possesses a glycol backbone with two acrylate groups, making it a valuable building block for various purposes []. Here's a breakdown of its key applications in scientific research:

Monomer for Polymer Synthesis

DEGDA serves as a crucial monomer in the synthesis of numerous polymers, particularly polyacrylates and polyurethanes []. These polymers find applications in various research fields, including material science, drug delivery, and coatings []. The acrylate groups readily participate in polymerization reactions, forming long chain structures with desired properties.

Cross-linking Agent for Hydrogels

Due to its ability to form covalent bonds with other molecules, DEGDA acts as an efficient cross-linking agent in the production of hydrogels and other polymers [, ]. Hydrogels are three-dimensional networks capable of absorbing large amounts of water. By incorporating DEGDA, researchers can control the cross-linking density of hydrogels, impacting their mechanical properties, swelling behavior, and drug release characteristics []. This plays a vital role in research areas like tissue engineering and drug delivery systems.

Diethylene glycol diacrylate is a chemical compound with the formula C10H14O5. It is classified as an acrylate monomer and is primarily used as a cross-linking agent in various applications, including coatings, adhesives, and printing plates. The compound is recognized for its ability to polymerize under UV, beta, and gamma radiation, making it valuable in the production of durable materials. Additionally, diethylene glycol diacrylate is known by several other names, including 2-Propenoic acid, oxydi-2,1-ethanediyl ester, and diethylene glycol acrylate .

Diethylene glycol diacrylate undergoes polymerization reactions typical of acrylates. When exposed to heat or ultraviolet light, it can react with itself or with other monomers to form cross-linked polymers. This reaction is crucial in applications where enhanced mechanical properties and chemical resistance are desired. The polymerization process can be initiated through free radicals generated by heat or light, leading to the formation of a three-dimensional network structure that enhances the material's strength and durability .

Exposure to diethylene glycol diacrylate can lead to various biological effects. It has been reported to cause skin irritation and sensitization upon contact, with symptoms including redness, blistering, and allergic reactions in sensitive individuals . The compound's potential toxicity necessitates careful handling and appropriate safety measures during its use in industrial applications.

Diethylene glycol diacrylate can be synthesized through the esterification of acrylic acid with diethylene glycol. This reaction typically requires the presence of a catalyst and is conducted under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:

This method allows for the production of high-quality diethylene glycol diacrylate suitable for industrial applications .

Diethylene glycol diacrylate finds extensive use across various industries due to its unique properties:

- Coatings: It serves as a cross-linking agent in protective coatings that require durability and resistance to chemicals.

- Adhesives: The compound enhances the performance of adhesives by improving their mechanical strength and resistance to environmental factors.

- Printing Plates: In the printing industry, it is utilized in the production of flexible printing plates that require rapid curing under UV light.

- Biomedical

Studies on the interactions of diethylene glycol diacrylate with other compounds indicate its potential for forming copolymers with various acrylates and methacrylates. This property allows for the tailoring of material characteristics such as flexibility, hardness, and thermal stability. Additionally, interaction studies have highlighted the importance of understanding its sensitization potential when mixed with other chemicals, particularly in formulations intended for skin contact .

Several compounds share structural similarities with diethylene glycol diacrylate. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Triethylene Glycol Diacrylate | C12H18O6 | Higher molecular weight; used in similar applications but offers different mechanical properties. |

| Ethylene Glycol Diacrylate | C8H10O4 | Lower viscosity than diethylene glycol diacrylate; often used where lower reactivity is desired. |

| Butylene Glycol Diacrylate | C12H18O4 | Provides enhanced flexibility compared to diethylene glycol diacrylate; useful in softer materials. |

These compounds differ primarily in their molecular weight and functional group arrangements, which influence their reactivity and application suitability. Diethylene glycol diacrylate is unique due to its balance between reactivity and material properties, making it particularly favorable for applications requiring both strength and flexibility .

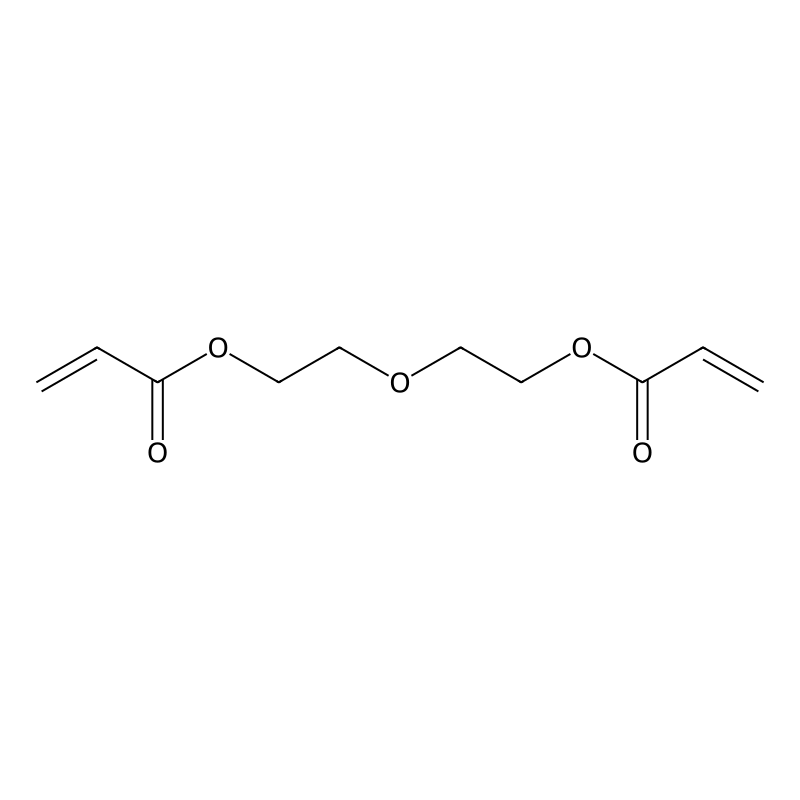

Diethylene glycol diacrylate represents a bifunctional acrylate monomer characterized by its distinctive molecular architecture [1]. The compound possesses the molecular formula C₁₀H₁₄O₅ with a molecular weight of 214.22 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 4074-88-8, and it is assigned the European Inventory of Existing Commercial Chemical Substances number 223-791-6 [1] [4].

The structural framework of diethylene glycol diacrylate consists of two acrylate functional groups connected through a diethylene glycol spacer unit [1] [5]. The linear molecular formula can be expressed as (H₂C=CHCO₂CH₂CH₂)₂O, indicating the presence of terminal vinyl groups linked via ester bonds to the central oxydiethylene backbone [1]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate [3] [6].

The molecular configuration exhibits a flexible chain structure with the central ether oxygen providing rotational freedom around the carbon-oxygen bonds [5]. The presence of two terminal acrylate groups makes this compound homobifunctional, enabling it to participate in crosslinking reactions during polymerization processes [1] [5]. The Simplified Molecular Input Line Entry System representation is C=CC(=O)OCCOCCOC(=O)C=C, which clearly illustrates the symmetrical nature of the molecule [1] [3].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₅ | [1] [2] |

| Molecular Weight | 214.22 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 4074-88-8 | [1] [4] |

| International Union of Pure and Applied Chemistry Name | 2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate | [3] [6] |

| Functional Group Type | Bifunctional acrylate | [1] [5] |

Thermal Properties: Melting Point, Boiling Point, and Thermal Stability

Solubility and Reactivity Profiles

The solubility characteristics of diethylene glycol diacrylate exhibit limited aqueous solubility with enhanced compatibility in organic solvents [2] [3] [6]. Water solubility measurements indicate that the compound dissolves to the extent of 1-5 g/100 mL at 18°C, classifying it as slightly soluble in aqueous media [2] [3] [4] [6]. This limited water solubility is attributed to the hydrophobic nature of the acrylate groups and the relatively long hydrocarbon chain segments [6].

The compound demonstrates enhanced solubility in organic solvents, particularly those with moderate polarity [6]. The presence of ether oxygen atoms in the molecular structure provides some degree of polarity, facilitating interactions with polar organic solvents [5]. The viscosity of diethylene glycol diacrylate ranges from 5-7 centipoise to 10-20 centipoise at 25°C, depending on the specific grade and purity [8] [9]. Additional viscosity measurements report 12 centipoise at 25°C, confirming the low-viscosity nature of this compound [2].

Reactivity profiles indicate that diethylene glycol diacrylate is highly reactive toward radical polymerization processes [2] [4] [12]. The compound readily undergoes photopolymerization when exposed to ultraviolet light in the presence of appropriate photoinitiators [13] [12]. The dual acrylate functionality enables crosslinking reactions, making it particularly valuable as a crosslinking agent in radiation-curing systems [2] [5] [6].

Chemical stability analysis reveals incompatibility with strong oxidizing agents, reducing agents, and peroxides [2] [4] [11]. The compound is sensitive to radical initiators, which can trigger unwanted polymerization reactions during storage [4] [6]. Light sensitivity is a notable characteristic, requiring storage in dark conditions to prevent photoinitiated reactions [4] [6].

The reactivity profile demonstrates compatibility with various polymerization initiator systems, including camphorquinone/diphenyl iodonium hexafluorophosphate combinations for visible light polymerization [14]. The compound exhibits excellent crosslinking efficiency, contributing to the formation of three-dimensional polymer networks [15] [16].

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Water Solubility | 1-5 g/100 mL | 18°C | [2] [3] [4] [6] |

| Viscosity | 5-7 cP | 25°C | [8] |

| Viscosity | 10-20 cP | 25°C | [9] |

| Viscosity | 12 cP | 25°C | [2] |

| Density | 1.118 g/mL | 25°C | [1] [2] [4] |

| Density | 1.086 g/cm³ | 25°C | [7] [9] |

Spectroscopic and Chromatographic Identification Metrics

Spectroscopic analysis of diethylene glycol diacrylate provides definitive identification through characteristic absorption patterns and molecular fragmentation profiles [13] [17] [18]. Fourier Transform Infrared spectroscopy reveals distinctive absorption bands that serve as fingerprint identifiers for this compound [13] [18]. The carbonyl stretching vibration appears at approximately 1760 cm⁻¹, corresponding to the ester functional groups present in the acrylate moieties [18]. The carbon-carbon double bond stretching vibration is observed at 1630 cm⁻¹, which serves as a critical marker for monitoring polymerization reactions [18].

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns [17]. Carbon-13 Nuclear Magnetic Resonance analysis conducted in deuterated chloroform solvent using tetramethylsilane as the internal standard reveals specific carbon environments within the molecular structure [17]. The vinyl carbon atoms exhibit characteristic chemical shifts that confirm the presence of acrylate functionality [17].

Refractive index measurements serve as a reliable physical identification parameter for diethylene glycol diacrylate [1] [8] [9]. The refractive index values range from 1.451 to 1.463 when measured at 20°C using the sodium D-line [1] [8] [11] [7]. Specific measurements report n₂₀/D values of 1.463 and 1.462, indicating excellent reproducibility of this physical constant [1] [6]. Alternative measurements show refractive index values of 1.459-1.461, demonstrating consistency across different analytical laboratories [8].

Gas chromatography-mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern identification [19]. The molecular ion peak appears at m/z 214, corresponding to the molecular weight of the intact molecule [17]. Characteristic fragmentation patterns include loss of acrylate groups and cleavage of the ether linkages within the diethylene glycol backbone [19].

Chromatographic separation techniques demonstrate effective resolution of diethylene glycol diacrylate from related compounds [20] [19]. High-performance liquid chromatography methods utilize reverse-phase columns to achieve baseline separation from structurally similar acrylate monomers [19]. Gas chromatographic analysis employs temperature programming to optimize separation efficiency and peak resolution [20] [19].

Surface tension measurements provide additional physical characterization data, with values reported as 38.2 dyne/cm and 39.9 dyne/cm at standard conditions [9] [21]. These surface tension values reflect the compound's interfacial properties and contribute to its performance characteristics in coating applications [9].

| Analytical Method | Parameter | Value | Reference |

|---|---|---|---|

| Fourier Transform Infrared | Carbonyl stretch | 1760 cm⁻¹ | [18] |

| Fourier Transform Infrared | C=C stretch | 1630 cm⁻¹ | [18] |

| Refractive Index | n₂₀/D | 1.463 | [1] [11] |

| Refractive Index | n₂₀/D | 1.462 | [6] |

| Refractive Index | Range | 1.459-1.461 | [8] |

| Mass Spectrometry | Molecular ion | m/z 214 | [17] |

| Surface Tension | Standard conditions | 38.2 dyne/cm | [9] |

| Surface Tension | Standard conditions | 39.9 dyne/cm | [21] |

The synthesis of diethylene glycol diacrylate primarily involves direct esterification between diethylene glycol and acrylic acid under controlled thermal conditions [1] [2]. This conventional approach represents the most straightforward pathway, where the two hydroxyl groups of diethylene glycol react with acrylic acid molecules to form the diacrylate ester linkages [3] [2].

The direct esterification process typically operates at temperatures ranging from 150-200°C under atmospheric to slightly elevated pressures of 1-5 atmospheres [1] [4]. The reaction mechanism involves nucleophilic attack of the hydroxyl groups on the carbonyl carbon of acrylic acid, followed by elimination of water molecules [2] [5]. This thermal process achieves yields of approximately 70-85% with selectivity ranges of 80-90% [4].

Acid-catalyzed esterification represents a significant improvement over direct thermal methods, utilizing sulfonic acid catalysts or para-toluenesulfonic acid to enhance reaction rates and selectivity [6] [4]. The catalyzed approach operates under milder conditions of 80-170°C with pressures of 1-3 atmospheres, achieving superior yields of 85-95% and selectivity of 90-95% [4] [2]. The catalyst facilitates protonation of the carbonyl oxygen, increasing the electrophilicity of the acrylic acid and accelerating the esterification process [6].

Transesterification routes provide an alternative pathway utilizing acrylic esters instead of free acrylic acid [4]. This method employs base catalysts such as alkoxides and operates at temperatures of 140-180°C under 1-2 atmospheres pressure. The transesterification approach yields 75-90% conversion with selectivity ranges of 85-92%, offering advantages in terms of reduced corrosion and simplified water removal [4].

The reaction kinetics of conventional esterification follow second-order behavior, with rate constants strongly dependent on temperature and catalyst concentration [6]. Studies have demonstrated that increasing temperature accelerates the reaction rate but may reduce selectivity due to enhanced side reactions, particularly the formation of oligomeric products [6] [4].

Catalytic and Solvent-Free Synthesis Approaches

Heterogeneous catalysis has emerged as an environmentally sustainable approach for diethylene glycol diacrylate synthesis, utilizing solid acid catalysts such as heteropolyacids and ion exchange resins [6] [7]. These systems operate at temperatures of 120-180°C under pressures of 1-5 atmospheres, achieving remarkable yields of 88-96% with selectivity of 92-98% [6] [7]. The heterogeneous approach offers significant advantages including simplified product separation, catalyst recovery, and reduced corrosion issues [7].

Heteropolyanion-based ionic liquids have demonstrated exceptional catalytic activity for esterification reactions involving diethylene glycol derivatives [6]. Studies utilizing [BSEt₃N]₃PW₁₂O₄₀ and [BSmim]₃PW₁₂O₄₀ as catalysts showed superior performance compared to conventional sulfuric acid and Amberlyst-15 resins [6]. These catalysts exhibit excellent recyclability, maintaining catalytic activity through six consecutive reaction cycles without significant decrease in performance [6].

Solvent-free synthesis methodologies have gained prominence due to environmental considerations and process intensification benefits [8] [9]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying downstream processing [8]. The solvent-free processes typically require enhanced mixing and heat management due to increased viscosity of the reaction medium [9].

The mechanism of heterogeneous catalysis involves adsorption of reactants on the catalyst surface, followed by surface reaction and product desorption [7]. The solid acid sites facilitate the esterification through protonation of the acrylic acid carbonyl group, while the heterogeneous nature enables easy catalyst separation and regeneration [7].

Continuous synthesis approaches have been validated for similar glycol diacrylate systems, offering advantages in terms of consistent product quality and reduced residence time . These methods employ tubular reactors with precise temperature and residence time control, enabling higher throughput and improved heat management compared to batch processes .

Photopolymerization Techniques and Initiator Systems

Photopolymerization represents a critical pathway for utilizing diethylene glycol diacrylate in crosslinked polymer formation, employing various photoinitiator systems to achieve rapid polymerization under ultraviolet or visible light irradiation [11] [12] [13]. The photopolymerization process occurs through free radical mechanisms, where photoinitiators undergo photolytic cleavage to generate reactive radical species that initiate the polymerization of acrylate double bonds [13] [14].

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide serves as a highly efficient photoinitiator for diethylene glycol diacrylate systems, operating effectively in the wavelength range of 365-400 nanometers [11] [12]. This initiator demonstrates remarkable efficiency at concentrations as low as 0.1-1.0 weight percent, achieving conversion rates of 85-95% with very fast polymerization kinetics [11] [12]. The high efficiency and low toxicity profile of this initiator make it particularly suitable for biomedical applications [11].

2,2-Dimethoxy-2-phenylacetophenone represents another widely utilized photoinitiator system, operating in the 280-365 nanometer wavelength range at concentrations of 0.5-2.0 weight percent [13]. This initiator achieves conversion rates of 80-90% with fast polymerization kinetics and offers advantages in terms of good solubility in acrylate monomers and established commercial availability [13].

The kinetics of photopolymerization for diethylene glycol diacrylate systems exhibit characteristic features including rapid initiation, strong autoacceleration effects, and diffusion-controlled termination at high conversions [13]. The reaction rates approach maximum values within 30 seconds of irradiation initiation, with final conversions achieved within 1-1.5 minutes even at low light intensities [13].

Light intensity effects significantly influence both polymerization rate and final conversion, with higher intensities promoting increased radical generation and subsequent acceleration of the polymerization process [13]. Studies have demonstrated that increasing light intensity from 0.02 to 2 milliwatts per square centimeter results in proportional increases in both reaction rate and ultimate conversion [13].

Oxygen inhibition represents a critical consideration in photopolymerization systems, as atmospheric oxygen scavenges propagating radicals to form less reactive peroxy radicals [13]. This inhibition effect reduces both polymerization rate and final conversion, necessitating inert atmosphere conditions or the use of oxygen-consuming additives for optimal performance [13].

Scalability Challenges in Industrial Manufacturing

Heat management constitutes the most significant challenge in industrial-scale diethylene glycol diacrylate production due to the highly exothermic nature of esterification reactions [15] [16]. The heat of reaction can reach values exceeding 570 joules per gram of product, requiring sophisticated heat exchange systems to maintain optimal reaction temperatures and prevent thermal runaway [13] [15]. Enhanced heat exchange designs incorporating multiple cooling zones and distributed heat removal are essential for large-scale operations [15].

Mass transfer limitations become increasingly problematic as reactor volumes scale up from laboratory to industrial scales [15]. Mixing efficiency decreases with increasing vessel size, leading to concentration and temperature gradients that can reduce product quality and yield [15]. Advanced reactor designs incorporating improved agitation systems and optimized internal configurations are necessary to maintain adequate mass transfer rates .

Catalyst deactivation presents significant economic and operational challenges, particularly for heterogeneous catalyst systems [17] [15]. Catalyst poisoning by trace impurities in raw materials can reduce catalyst lifetime and activity, leading to increased replacement costs of 20-30% of total production expenses [15]. Catalyst regeneration strategies and improved purification of feedstocks are essential mitigation approaches [17].

Raw material cost volatility represents a major economic factor affecting industrial viability, with cost fluctuations of 25-40% observed due to petroleum feedstock price variations [15] [18]. The production of diethylene glycol diacrylate depends on ethylene oxide and acrylic acid, both derived from petrochemical sources, making the process susceptible to crude oil price fluctuations [15] [16].

Equipment corrosion issues arise from the use of acidic catalysts in esterification processes, necessitating the use of corrosion-resistant materials such as stainless steel or specialized alloys [15]. The corrosion impact can account for 10-20% of equipment-related costs, requiring careful material selection and regular maintenance programs [15].

Safety considerations include the management of polymerization hazards, particularly the risk of uncontrolled exothermic reactions and the formation of explosive mixtures [15]. The implementation of inhibitor addition systems, inert atmosphere maintenance, and emergency cooling capabilities are essential safety measures that impact 5-15% of capital costs [15].

Product purity requirements for commercial applications necessitate sophisticated separation and purification systems, adding 8-12% to production costs [15]. Side product formation, including oligomeric species and unreacted starting materials, requires efficient separation technologies such as distillation and crystallization [15].

Physical Description

Color/Form

XLogP3

Boiling Point

94 °C at 0.225 mm Hg

Flash Point

Vapor Density

Density

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

Pictograms

Acute Toxic;Irritant